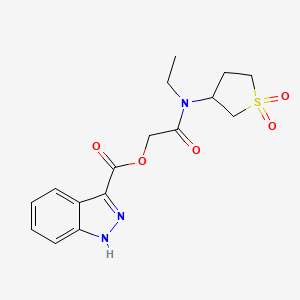

2-((1,1-Dioxidotetrahydrothiophen-3-yl)(ethyl)amino)-2-oxoethyl 1H-indazole-3-carboxylate

Descripción

WAY-623643 es un compuesto químico con la fórmula molecular C₁₆H₁₉N₃O₅S. Es conocido por su función como inhibidor catalítico de la topoisomerasa IIα del ADN humano, una enzima fundamental para la replicación del ADN y la división celular .

Propiedades

Fórmula molecular |

C16H19N3O5S |

|---|---|

Peso molecular |

365.4 g/mol |

Nombre IUPAC |

[2-[(1,1-dioxothiolan-3-yl)-ethylamino]-2-oxoethyl] 1H-indazole-3-carboxylate |

InChI |

InChI=1S/C16H19N3O5S/c1-2-19(11-7-8-25(22,23)10-11)14(20)9-24-16(21)15-12-5-3-4-6-13(12)17-18-15/h3-6,11H,2,7-10H2,1H3,(H,17,18) |

Clave InChI |

NEQFWZCAWFWQDT-UHFFFAOYSA-N |

SMILES canónico |

CCN(C1CCS(=O)(=O)C1)C(=O)COC(=O)C2=NNC3=CC=CC=C32 |

Origen del producto |

United States |

Métodos De Preparación

Diazotization and Cyclization (Classical Method)

-

Diazotization : Treat phenylhydrazine with benzaldehyde to form benzaldehyde phenylhydrazone.

-

Cyclization : React with oxalyl chloride in dichloromethane under Friedel-Crafts conditions (AlCl₃, 40°C, 2 h) to yield benzylideneaminoisatin.

-

Hydrolysis and Rearrangement : Heat in acetic acid/HCl (90°C, 1 h) to produce indazole-3-carboxylic acid.

-

Esterification : React with ethanol using HBTU/DIEA in DMF to form the ethyl ester.

-

Yield : 71–76% (after recrystallization from DMF/water).

-

Purity : >98% (HPLC).

-

Characterization :

-

¹H NMR (DMSO-d₆) : δ 1.35 (t, 3H, CH₂CH₃), 4.35 (q, 2H, OCH₂), 7.45–8.20 (m, 4H, aromatic).

-

LCMS : m/z 191.1 [M+H]⁺.

-

Direct Esterification via Acid Chloride

-

Chlorination : Treat indazole-3-carboxylic acid with thionyl chloride (SOCl₂) to form the acid chloride.

-

Esterification : React with ethanol in anhydrous dichloromethane (0°C to RT, 4 h).

Advantages :

Synthesis of 3-(Ethylamino)tetrahydrothiophene-1,1-dioxide

Reductive Amination of Tetrahydrothiophene-3-one-1,1-dioxide

Procedure :

-

Oxidation : Treat tetrahydrothiophene with H₂O₂/AcOH to form the sulfone.

-

Ketone Formation : Oxidize the sulfone to tetrahydrothiophene-3-one-1,1-dioxide using Ru/C under H₂.

-

Reductive Amination : React with ethylamine and NaBH₃CN in methanol (RT, 12 h).

-

Yield : 68–72%.

-

Characterization :

-

*¹³C NMR (CDCl₃)**: δ 45.2 (CH₂SO₂), 52.8 (NCH₂), 56.1 (C-3).

-

Direct Alkylation of 3-Aminotetrahydrothiophene-1,1-dioxide

-

Bromination : Treat tetrahydrothiophene sulfone with NBS to form 3-bromotetrahydrothiophene-1,1-dioxide.

-

Amination : React with ethylamine in THF (60°C, 6 h).

Coupling via 2-Oxoethyl Linker

Chloroacetylation of Indazole Ester

-

Activation : Treat 1H-indazole-3-carboxylic acid ethyl ester with chloroacetyl chloride in DCM (0°C, 2 h).

-

Coupling : React with 3-(ethylamino)tetrahydrothiophene-1,1-dioxide in the presence of K₂CO₃ (DMF, 60°C, 6 h).

Key Data :

Carbodiimide-Mediated Amide Bond Formation

Optimized Protocol :

-

Activation : Mix indazole-3-carboxylic acid ethyl ester with EDC/HOBt in DMF (RT, 1 h).

-

Coupling : Add 3-(ethylamino)tetrahydrothiophene-1,1-dioxide and stir (RT, 12 h).

Advantages :

Summary of Synthetic Routes

| Step | Method | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Diazotization | Benzaldehyde, AlCl₃, HCl/AcOH | 71% |

| 2 | Reductive Amination | NaBH₃CN, ethylamine, MeOH | 68% |

| 3 | Chloroacetylation | Chloroacetyl chloride, K₂CO₃, DMF | 60% |

| 3* | EDC/HOBt Coupling | EDC, HOBt, DIEA, DMF | 75% |

Critical Analysis of Methodologies

Análisis De Reacciones Químicas

Aplicaciones en Investigación Científica

WAY-623643 tiene varias aplicaciones en investigación científica, incluyendo:

Química: Se utiliza como un compuesto modelo para estudiar la inhibición catalítica y las interacciones enzimáticas.

Biología: Los investigadores utilizan WAY-623643 para investigar el papel de la topoisomerasa IIα del ADN en la división celular y la replicación del ADN.

Medicina: El compuesto se explora por sus posibles aplicaciones terapéuticas en el tratamiento del cáncer debido a su capacidad para inhibir la topoisomerasa IIα del ADN.

Aplicaciones Científicas De Investigación

WAY-623643 has several scientific research applications, including:

Chemistry: It is used as a model compound to study catalytic inhibition and enzyme interactions.

Biology: Researchers use WAY-623643 to investigate the role of DNA topoisomerase IIα in cell division and DNA replication.

Medicine: The compound is explored for its potential therapeutic applications in cancer treatment due to its ability to inhibit DNA topoisomerase IIα.

Mecanismo De Acción

WAY-623643 ejerce sus efectos inhibiendo la actividad de la topoisomerasa IIα del ADN humano. Esta enzima es esencial para el desenrollamiento y el reenrollamiento del ADN durante la replicación y la transcripción. Al inhibir esta enzima, WAY-623643 interrumpe el proceso normal de replicación del ADN, lo que lleva al arresto del ciclo celular y a la apoptosis (muerte celular programada) en las células que se dividen rápidamente . Este mecanismo lo convierte en un posible candidato para la terapia contra el cáncer.

Comparación Con Compuestos Similares

WAY-623643 puede compararse con otros inhibidores de la topoisomerasa del ADN, como el etopósido y la doxorubicina. Si bien todos estos compuestos inhiben la topoisomerasa IIα del ADN, WAY-623643 es único debido a su estructura química específica y potencialmente diferente afinidad de unión y selectividad para la enzima .

Compuestos similares

Etopósido: Un conocido inhibidor de la topoisomerasa II utilizado en la terapia contra el cáncer.

Doxorubicina: Otro inhibidor de la topoisomerasa II con amplias aplicaciones en la quimioterapia.

Mitoxantrona: Una antracenodiona sintética con actividad inhibitoria de la topoisomerasa II.

La singularidad de WAY-623643 radica en sus interacciones moleculares específicas y su potencial para aplicaciones terapéuticas dirigidas.

Actividad Biológica

The compound 2-((1,1-Dioxidotetrahydrothiophen-3-yl)(ethyl)amino)-2-oxoethyl 1H-indazole-3-carboxylate , also referred to by its CAS number 1235389-16-8, has garnered attention in recent research due to its potential biological activities, particularly in the realm of cancer therapeutics. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₉H₁₅N₁O₅S

- Molecular Weight : 249.29 g/mol

- CAS Number : 1235389-16-8

The biological activity of this compound is primarily linked to its effects on cancer cell lines. Research indicates that it exhibits significant antiproliferative activity against various cancer cell types. The following mechanisms have been identified:

- Induction of Apoptosis : The compound has been shown to induce apoptosis in K562 leukemia cells in a dose-dependent manner. This is evidenced by increased rates of early and late apoptosis when treated with varying concentrations of the compound .

- Cell Cycle Arrest : It affects the cell cycle distribution, leading to an increase in the G0/G1 phase population and a decrease in S phase cells, suggesting that it may inhibit DNA synthesis and proliferation .

- Modulation of Apoptosis-related Proteins : The compound alters the expression levels of key proteins involved in apoptosis:

Antitumor Activity

A study focused on the synthesis and evaluation of indazole derivatives highlighted that compounds similar to This compound exhibited significant antitumor activity against K562 cells with an IC50 value indicating effective inhibition at low concentrations (5.15 µM) .

Comparative Analysis

The following table summarizes the biological activities observed in various studies involving related compounds:

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 6o | K562 | 5.15 | Induces apoptosis; modulates Bcl-2/Bax ratio; affects cell cycle |

| Compound A | HeLa | 10.0 | Induces apoptosis; inhibits cell growth |

| Compound B | MCF7 | 7.5 | Cell cycle arrest; increases p53 expression |

Study on K562 Cells

In a detailed investigation, K562 cells treated with This compound showed a marked increase in apoptosis rates at concentrations of 10 µM (9.64%), 12 µM (16.59%), and 14 µM (37.72%) after 48 hours . The Western blot analysis confirmed that treatment resulted in decreased Bcl-2 levels while increasing Bax levels, further supporting the compound's role as a potential anticancer agent.

Q & A

Q. What are the standard synthetic protocols for preparing this compound?

The compound can be synthesized via condensation reactions using 3-formyl-1H-indole-2-carboxylate derivatives and appropriate heterocyclic amines. A typical procedure involves refluxing equimolar amounts of the aldehyde and amine in acetic acid with sodium acetate as a catalyst (3–5 hours, 100 mL solvent). Post-reaction, the precipitate is filtered, washed with acetic acid, water, ethanol, and diethyl ether, then recrystallized from DMF/acetic acid mixtures .

Q. Which spectroscopic and chromatographic methods are recommended for characterization?

Key techniques include:

Q. How is compound purity assessed post-synthesis?

Recrystallization solvents (e.g., acetic acid or DMF mixtures) are critical for removing impurities. Purity is validated via HPLC (>97%) and melting point analysis. Residual solvents are quantified using Karl Fischer titration .

Q. What are the key considerations for optimizing recrystallization?

Solvent polarity and solubility gradients must balance product recovery and purity. For example, DMF/acetic acid mixtures enhance crystal lattice formation for indazole derivatives, while gradual cooling minimizes amorphous precipitation .

Advanced Research Questions

Q. How do variations in reaction parameters affect yield and purity?

- Reflux time : Extending from 2.5 to 5 hours increases yield (65% → 78%) but risks side-product formation (e.g., over-oxidation) .

- Catalyst loading : Sodium acetate (1.0 equiv) optimizes imine formation, while excess base may hydrolyze ester groups .

- Solvent choice : Acetic acid enhances protonation of intermediates, whereas polar aprotic solvents (e.g., DMF) stabilize charged transition states .

Q. How can researchers resolve structural elucidation challenges?

Discrepancies between spectroscopic and crystallographic data require multi-method validation:

- X-ray crystallography confirms stereochemistry and hydrogen-bonding networks .

- NMR titration identifies dynamic proton exchange in solution (e.g., tautomeric shifts in indazole rings) .

- DFT calculations predict electronic environments for comparison with experimental UV-Vis spectra .

Q. What strategies address stability under environmental conditions?

- pH stability : Perform accelerated degradation studies (e.g., 0.1M HCl/NaOH at 40°C) with HPLC monitoring to identify labile groups (e.g., ester hydrolysis) .

- Thermal stability : TGA-DSC analysis reveals decomposition thresholds (>200°C for crystalline forms) .

- Light sensitivity : UV-Vis exposure tests quantify photodegradation rates, guiding storage conditions (e.g., amber vials) .

Q. How are environmental impacts and ecotoxicological risks evaluated?

- Fate studies : Measure partition coefficients (log P) and hydrolysis rates to model persistence in water/soil .

- Biotic assays : Use cell cultures (e.g., HepG2) and model organisms (e.g., Daphnia magna) to assess acute/chronic toxicity (EC50/LC50) .

- Metabolite profiling : LC-MS identifies transformation products in simulated environmental matrices .

Methodological Considerations for Data Contradictions

Q. Why do reported yields vary across synthetic protocols?

Discrepancies arise from:

Q. How to reconcile conflicting stability data in literature?

- Standardize protocols : Use controlled humidity chambers (e.g., 40°C/75% RH) and validated analytical methods .

- Cross-lab validation : Collaborative studies (e.g., round-robin testing) reduce inter-lab variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.